REACTION_CXSMILES
|
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[F:7][C:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)=[CH:10][CH:9]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
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IC=1SC=CC1
|
Name
|
mixed solution
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
tetrakis(triphenyl phosphine)palladium
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Quantity
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173 mg
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was microwaved for 30 minutes at 100° C
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Duration
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30 min
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Type
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EXTRACTION
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Details
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Thereafter, the reaction mixture was extracted with ethyl acetate (20 mL×3) after 10 mL water
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Type
|
ADDITION
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Details
|
were added
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Type
|
EXTRACTION
|
Details
|
The organic extract
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Type
|
WASH
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Details
|
was washed with saturated sodium chloride solution (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel chromatography with elution system C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 767 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |